1-(3-Bromo-5-chlorophenyl)pyrrolidine
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Overview
Description
1-(3-Bromo-5-chlorophenyl)pyrrolidine (1-BCP) is an organic compound which is used as a building block in organic synthesis and in the preparation of various organic compounds. It is a colorless solid with a molecular weight of 315.36 g/mol and a melting point of 81-83°C. 1-BCP is a versatile starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials.
Scientific Research Applications
Pharmacology
In pharmacology, pyrrolidine derivatives, including 1-(3-Bromo-5-chlorophenyl)pyrrolidine, are explored for their potential therapeutic effects. They are known to exhibit a range of biological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibition . These compounds are valuable in drug discovery as they can serve as pharmacophore groups, contributing to the development of new drug candidates.
Medicinal Chemistry
The indole and pyrrolidine scaffolds are significant in medicinal chemistry due to their broad-spectrum biological activities. Compounds like 1-(3-Bromo-5-chlorophenyl)pyrrolidine may be used to develop new derivatives with antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Agriculture
In the agricultural sector, pyrrolidine derivatives could be utilized in the synthesis of plant hormones or as intermediates in the production of compounds that protect crops from pests and diseases. Their role in synthesizing indole-3-acetic acid, a plant hormone, highlights their importance in plant growth and development .
Material Science
Pyrrolidine derivatives are also relevant in material science, particularly in the synthesis of novel materials with potential applications in various industries. Their structural properties can be manipulated to create materials with desired characteristics .
Environmental Science
In environmental science, the study of pyrrolidine derivatives like 1-(3-Bromo-5-chlorophenyl)pyrrolidine can lead to the development of new methods for environmental remediation and pollution control. Understanding their chemical properties helps in assessing their environmental impact .
Biochemistry
These compounds are studied for their biochemical roles and interactions within living organisms. They may be involved in key biological processes and could be used to study enzyme mechanisms or receptor-ligand interactions .
Analytical Chemistry
In analytical chemistry, pyrrolidine derivatives are used as standards or reagents in various analytical techniques. They can help in the development of new analytical methods for the detection and quantification of chemical compounds .
Chemical Engineering
Lastly, in chemical engineering, compounds like 1-(3-Bromo-5-chlorophenyl)pyrrolidine are crucial in the design and optimization of chemical processes. They can be used to improve the efficiency of chemical reactions and for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives are known to interact with a variety of biological targets . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
Based on the known activities of similar pyrrolidine derivatives, it can be inferred that this compound may have significant biological effects .
properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZTBKZTVMAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682178 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
CAS RN |
1261895-87-7 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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